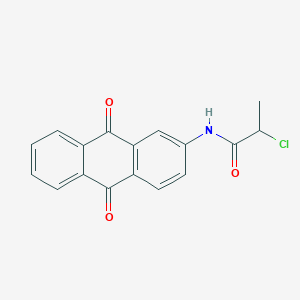

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide

Description

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is an anthraquinone derivative featuring a propanamide side chain with a chlorine substituent at the 2-position of the anthracene core. This compound is part of a broader class of anthraquinone-based molecules studied for their diverse biological activities, including antifungal, antioxidant, and anticancer properties. Its structure combines the redox-active anthraquinone moiety with a halogenated aliphatic chain, which may enhance its reactivity and interaction with biological targets .

Properties

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-10-6-7-13-14(8-10)16(21)12-5-3-2-4-11(12)15(13)20/h2-9H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXPDAIYCTAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide typically involves multiple steps, starting with the preparation of the anthraquinone core. One common synthetic route includes the following steps:

Formation of Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives.

Introduction of Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Attachment of Propanamide Moiety: The propanamide group is introduced through amide coupling reactions, typically using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the β-position of the propanamide chain undergoes nucleophilic substitution with sulfur-containing nucleophiles. This reactivity enables the synthesis of thioether derivatives with modified biological and physicochemical properties .

General Reaction Scheme:

text2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide + R-SH → N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(R-thio)propanamide + HCl

Key Reagents and Conditions:

- Thiols: Functionalized alkyl/aryl thiols (e.g., mercaptoethanol, thioglycolic acid).

- Base: Potassium carbonate (K₂CO₃).

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Room temperature (20–25°C).

- Reaction Time: 12 hours .

Comparative Reactivity with Thiols

The substitution efficiency varies with thiol structure, as shown in experimental studies:

Mechanistic Insights:

- The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent (DMF).

- Steric hindrance from the anthraquinone core slightly reduces reactivity with bulky thiols .

Oxidation:

- Reagents: KMnO₄ or CrO₃ in acidic media.

- Products: Further oxidized anthraquinone derivatives (e.g., hydroxylated or carboxylated forms) .

Reduction:

- Reagents: NaBH₄ or LiAlH₄.

- Products: Hydroquinone analogs, altering electron-transfer properties.

Structural Influence on Reactivity

The anthraquinone core’s electron-withdrawing effect enhances the electrophilicity of the chloro group. Substituent positioning (2- vs. 1-anthraquinone derivatives) impacts reaction rates and product stability:

- 2-Substituted Derivatives: Higher yields in substitution reactions due to reduced steric hindrance .

- 1-Substituted Derivatives: Slower reaction kinetics but improved crystallinity .

Stability and Storage Considerations

- Light Sensitivity: Degrades under prolonged UV exposure due to the anthraquinone chromophore.

- Storage: Stable at −20°C in inert atmospheres for >6 months .

This compound’s modular reactivity makes it a valuable scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer research. Future studies should explore its cross-coupling potential and catalytic applications.

Scientific Research Applications

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various anthraquinone derivatives, which are used in dye manufacturing and organic synthesis.

Biology: The compound has been studied for its antimicrobial properties, showing potential in combating bacterial and fungal infections.

Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

Industry: It is utilized in the production of pigments, dyes, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide exerts its effects involves multiple molecular targets and pathways:

Molecular Targets: The compound interacts with various cellular targets, including enzymes and receptors involved in inflammatory and apoptotic pathways.

Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, which play crucial roles in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Chain Length and Halogenation: The target compound’s propanamide chain (vs. acetamide in analogues) may influence solubility and membrane permeability.

- Synthetic Routes : Most derivatives employ amide or sulfonamide coupling strategies. Thioacetamides require additional nucleophilic substitution steps , while methoxy/propenamide derivatives involve functional group modifications .

Key Observations :

- The target compound’s chlorine and propanamide chain may synergize with anthraquinone’s redox properties to enhance antifungal or cytotoxic effects, as seen in acetamide analogues .

- Sulfonamide and thioether derivatives exhibit enzyme inhibition and antioxidant activities, respectively, highlighting the impact of functional group diversity .

Physicochemical and Analytical Properties

Table 3: Physical and Analytical Data

Key Observations :

- High melting points (>240°C) are common among anthraquinone derivatives due to planar aromatic cores and intermolecular stacking .

- Limited solubility in aqueous media necessitates DMSO for biological testing, a challenge shared across this compound class .

Biological Activity

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is a synthetic compound with potential biological activity. Its structure features a chloro group and a dioxo anthracene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C17H12ClNO3

- Molecular Weight : 313.74 g/mol

- CAS Number : 743444-23-7

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The following mechanisms have been suggested based on available literature:

- Antioxidant Activity : The presence of the dioxo anthracene structure may confer antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Cell Proliferation Modulation : Some reports indicate that it can influence cell proliferation rates in cultured cells, suggesting potential applications in cancer research.

In vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro. Notable findings include:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective dose ranges.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| A549 (Lung) | 22.8 |

| HeLa (Cervical) | 18.5 |

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.

- Case Study on Lung Cancer : In A549 cell lines, treatment with this compound resulted in significant G1 phase arrest, indicating potential as a cell cycle regulator.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide, and how do reaction conditions influence yield?

The synthesis typically involves:

- Oxidation of anthracene to 9,10-anthraquinone, followed by functionalization at the 2-position.

- Amidation : Reacting 2-chloropropanoyl chloride with the anthraquinone amine derivative under anhydrous conditions (e.g., using thionyl chloride as a dehydrating agent) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, 60–200 µm) is recommended to achieve >90% purity .

Critical factors : Temperature control during amidation (room temperature vs. reflux) and solvent choice (DMF vs. acetone) significantly impact yields. For example, prolonged reflux in DMF may degrade sensitive intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.90–8.25 ppm for anthraquinone core) and the amide NH peak (δ ~11.7 ppm, broad singlet) .

- HRMS : Confirm molecular formula (C₁₉H₁₃ClNO₃) with exact mass matching [M+H]⁺ (e.g., 338.0584) .

- IR : Stretching frequencies for C=O (anthraquinone, ~1670 cm⁻¹) and amide (~1650 cm⁻¹) validate functional groups .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- Resazurin-Based Microdilution Assay (RBMA) : Test bacterial/fungal growth inhibition at concentrations 1–256 µg/mL. Use DMSO as a solvent (≤2% v/v) to maintain solubility. Compare results with positive controls (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) .

- Agar Diffusion : Measure zone of inhibition (ZOI) at 50–100 µg/disk. Note limitations due to compound solubility in aqueous media .

Advanced Research Questions

Q. How can computational methods predict the compound’s DNA intercalation potential and binding affinity?

- Molecular Docking : Use AutoDock Vina to model interactions with DNA (e.g., PDB ID 1BNA). Focus on planar anthraquinone stacking with base pairs and chloro-propanamide side-chain interactions with minor grooves .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of intercalation complexes. Calculate binding free energy via MM-GBSA .

- Contradictions : Discrepancies between in silico predictions and experimental results (e.g., weaker binding than expected) may arise from solvent effects or rigid-body docking assumptions.

Q. What strategies resolve contradictions in biological activity data across different studies?

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.5–64 µg/mL) to identify subtle activity trends missed in broad screenings .

- Metabolite Interference : Use LC-MS to check for degradation products in assay media. For example, hydrolyzed chloro-propanamide derivatives may exhibit altered activity .

- Strain-Specific Sensitivity : Compare MIC values across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to assess membrane permeability limitations .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Anthraquinone Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 1) to strengthen DNA intercalation via enhanced π-π stacking .

- Side-Chain Optimization : Replace 2-chloropropanamide with bulkier groups (e.g., trifluoroacetamide) to improve steric hindrance against enzymatic degradation .

- Validation : Synthesize derivatives (e.g., 2-fluoro or 2-bromo analogs) and compare IC₅₀ values in cytotoxicity assays .

Methodological Guidance

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor < 0.05. Anthraquinone planarity and amide torsion angles are critical validation metrics .

- Challenge : Poor crystal growth due to molecular flexibility. Optimize via vapor diffusion (e.g., ether into DCM solution) .

Q. How should researchers handle solubility challenges in biological assays?

Q. What analytical methods quantify degradation products under physiological conditions?

- HPLC-DAD : C18 column, gradient elution (acetonitrile/0.1% formic acid). Monitor degradation at λ = 254 nm (anthraquinone absorbance) .

- LC-HRMS : Identify hydrolyzed products (e.g., free anthraquinone-2-amine) via exact mass matching and fragmentation patterns .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational binding predictions and experimental inhibition data?

- Solvent Effects : Re-run docking with explicit water molecules (e.g., TIP3P model) to account for hydrophobic interactions .

- Dynamic vs. Static Models : Compare rigid docking (Glide) with flexible MD simulations to assess conformational changes upon binding .

- Experimental Controls : Include known intercalators (e.g., doxorubicin) to validate assay conditions and normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.